molecular formula C23H16N2O6 B4574388 4-[({4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate

4-[({4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate

Cat. No.: B4574388
M. Wt: 416.4 g/mol
InChI Key: JDWJHCIOQDFFQI-UHFFFAOYSA-N
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Description

4-[({4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate is a useful research compound. Its molecular formula is C23H16N2O6 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.10083623 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Supramolecular Structures

Research by Trujillo-Ferrara et al. (2006) on isomeric butadiene-N-(acetoxyphenyl)maleimide Diels-Alder adducts reveals insights into the molecular and supramolecular structures directed by C-H...X (X = O and π) hydrogen bonds and perpendicular dipole carbonyl-carbonyl interactions. This study provides a foundation for understanding how similar compounds might interact at a molecular level, offering potential pathways for designing materials or drugs with specific molecular recognition capabilities Trujillo-Ferrara et al., 2006.

Reactivity and Synthesis Applications

In a different study, the reactivity of amine functions grafted to carbon fiber surfaces by tetraethylenepentamine is explored. This research demonstrates how surface modification techniques can introduce functional groups, such as amide bonds at carboxyl and ester sites, which could be relevant for developing advanced materials with specific surface characteristics Pittman et al., 1997.

Potential Biological Activity

A study on the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents highlights the process of creating compounds that can influence biological processes, such as oxygen transport in blood. This research shows how the modification of molecular structures can lead to significant biological effects, potentially opening avenues for therapeutic applications Randad et al., 1991.

Flavor Generation

The generation of Swiss cheese flavor components through the reaction of amino acids with carbonyl compounds illustrates an application in food science, where understanding the chemical basis of flavor can lead to the development of new food products or enhancements Griffith & Hammond, 1989.

Properties

IUPAC Name

[4-[[4-(1,3-dioxoisoindol-5-yl)oxyphenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c1-13(26)30-16-6-2-14(3-7-16)21(27)24-15-4-8-17(9-5-15)31-18-10-11-19-20(12-18)23(29)25-22(19)28/h2-12H,1H3,(H,24,27)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWJHCIOQDFFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate
Reactant of Route 2
Reactant of Route 2
4-[({4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[({4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate
Reactant of Route 4
4-[({4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate
Reactant of Route 5
4-[({4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate
Reactant of Route 6
Reactant of Route 6
4-[({4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate

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